Cas no 477866-62-9 ([(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
477866-62-9 structure
Product Name:[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
CAS-nummer:477866-62-9
MF:C14H14Cl2N4OS
MW:357.258159160614
CID:6630852
PubChem ID:6411805
Update Time:2024-01-04

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Chemische en fysische eigenschappen

Naam en identificatie

    • 477866-62-9
    • HMS575P08
    • 1L-417S
    • 5-(2-{[(2,4-dichlorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
    • (E)-O-(2,4-dichlorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • [(2,4-dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • AKOS005082838
    • 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • O-(2,4-DICHLOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • 5-(2-([(2,4-DICHLOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • Ethenamine, N-[(2,4-dichlorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
    • InChI-sleutel: HLLNUFBMUQUSDC-AATRIKPKSA-N
    • LACHT: ClC1C=C(C=CC=1CON/C=C/C1C(C)=NN=C(N=1)SC)Cl

Berekende eigenschappen

  • Exacte massa: 356.0265376g/mol
  • Monoisotopische massa: 356.0265376g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 364
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 85.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.41±0.1 g/cm3(Predicted)
  • Kookpunt: 529.1±60.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
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